In-Depth Technical Guide: Synthesis and Isotopic Purity of Pantethine-¹⁵N₂
In-Depth Technical Guide: Synthesis and Isotopic Purity of Pantethine-¹⁵N₂
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of ¹⁵N₂-labeled pantethine (Pantethine-¹⁵N₂) and the analytical methodologies for determining its isotopic purity. This isotopically labeled compound is a valuable tool in metabolic studies, drug metabolism and pharmacokinetic (DMPK) research, and as an internal standard in quantitative bioanalysis.
Introduction to Pantethine and its ¹⁵N₂-Labeled Analog
Pantethine is the disulfide form of pantetheine, a molecule comprised of pantothenic acid (Vitamin B₅) and cysteamine. It is a key precursor in the biosynthesis of Coenzyme A (CoA), a vital cofactor in numerous metabolic pathways, including the synthesis and oxidation of fatty acids. The introduction of two stable ¹⁵N isotopes into the pantethine molecule creates Pantethine-¹⁵N₂, a valuable tracer for metabolic flux analysis and a reliable internal standard for mass spectrometry-based quantification, owing to its distinct mass shift from the unlabeled analog.
Synthesis of Pantethine-¹⁵N₂
The synthesis of Pantethine-¹⁵N₂ is a multi-step process that involves the initial synthesis of ¹⁵N-labeled pantothenic acid, followed by its coupling with cystamine. The key to the isotopic labeling is the use of commercially available ¹⁵N-labeled β-alanine.
Synthesis of Pantothenic Acid-¹⁵N
Pantothenic acid is synthesized by the condensation of D-pantolactone with β-alanine. To introduce the ¹⁵N label, commercially available β-Alanine-¹⁵N is used as the starting material.
Reaction:
D-Pantolactone + β-Alanine-¹⁵N → Pantothenic Acid-¹⁵N
Synthesis of Pantethine-¹⁵N₂
The synthesized Pantothenic Acid-¹⁵N is then coupled with cystamine to form Pantethine-¹⁵N₂. This is an amide bond formation reaction, which can be facilitated by a variety of coupling reagents.
Reaction:
2 Pantothenic Acid-¹⁵N + Cystamine → Pantethine-¹⁵N₂
Experimental Protocols
Synthesis of Sodium Pantothenate-¹⁵N
Materials:
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D-Pantolactone
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β-Alanine-¹⁵N (Isotopic purity: 98 atom % ¹⁵N)
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Sodium methoxide (25% in methanol)
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Methanol, anhydrous
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Diethyl ether, anhydrous
Procedure:
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In a round-bottom flask, dissolve D-pantolactone (1.0 eq) in anhydrous methanol.
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Add a solution of β-Alanine-¹⁵N (1.05 eq) in anhydrous methanol to the flask.
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To the resulting mixture, add sodium methoxide solution (1.0 eq) dropwise while stirring at room temperature.
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Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
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After completion, cool the reaction mixture to room temperature.
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Precipitate the product by adding anhydrous diethyl ether to the cooled solution.
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Collect the white precipitate of Sodium Pantothenate-¹⁵N by filtration, wash with diethyl ether, and dry under vacuum.
Synthesis of Pantethine-¹⁵N₂
Materials:
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Sodium Pantothenate-¹⁵N
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Cystamine dihydrochloride
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N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC-HCl)
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1-Hydroxybenzotriazole (HOBt)
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Triethylamine (TEA)
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N,N-Dimethylformamide (DMF), anhydrous
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Dichloromethane (DCM), anhydrous
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Saturated aqueous sodium bicarbonate solution
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Brine
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Anhydrous sodium sulfate
Procedure:
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Suspend Sodium Pantothenate-¹⁵N (2.0 eq) in anhydrous DMF.
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Add EDC-HCl (2.2 eq) and HOBt (2.2 eq) to the suspension and stir at room temperature for 30 minutes.
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In a separate flask, dissolve cystamine dihydrochloride (1.0 eq) in anhydrous DMF and add TEA (2.2 eq). Stir for 15 minutes.
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Add the cystamine solution to the activated pantothenate solution and stir the reaction mixture at room temperature for 12-18 hours.
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Monitor the reaction by TLC or LC-MS.
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Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude Pantethine-¹⁵N₂.
Purification of Pantethine-¹⁵N₂
Method: Silica Gel Column Chromatography
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Prepare a silica gel column using a suitable solvent system (e.g., a gradient of methanol in dichloromethane).
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Dissolve the crude Pantethine-¹⁵N₂ in a minimal amount of the eluent and load it onto the column.
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Elute the column with the solvent system, collecting fractions.
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Monitor the fractions by TLC to identify those containing the pure product.
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Combine the pure fractions and evaporate the solvent under reduced pressure to yield purified Pantethine-¹⁵N₂ as a viscous oil or a white solid.
Data Presentation
Table 1: Summary of Synthesis Yields and Product Characteristics
| Step | Product | Starting Materials | Yield (%) | Physical Appearance |
| 1 | Sodium Pantothenate-¹⁵N | D-Pantolactone, β-Alanine-¹⁵N | 85-95 | White solid |
| 2 | Pantethine-¹⁵N₂ | Sodium Pantothenate-¹⁵N, Cystamine dihydrochloride | 60-75 | Viscous oil/White solid |
Table 2: Analytical Data for Isotopic Purity Assessment
| Analytical Technique | Parameter | Unlabeled Pantethine | Pantethine-¹⁵N₂ (Expected) |
| Mass Spectrometry (ESI+) | [M+H]⁺ | m/z 555.26 | m/z 557.26 |
| [M+2H]²⁺ | m/z 278.13 | m/z 279.13 | |
| ¹H NMR (D₂O) | Chemical Shift (ppm) | Characteristic signals for pantothenate and cystamine moieties | Similar chemical shifts to unlabeled, potential minor shifts due to ¹⁵N coupling |
| ¹⁵N NMR | Chemical Shift (ppm) | No signal | Characteristic signals for the amide nitrogens |
Visualization of Workflows and Pathways
Synthesis Pathway of Pantethine-¹⁵N₂
Caption: Chemical synthesis pathway for Pantethine-¹⁵N₂.
Experimental Workflow for Synthesis and Purification
Caption: Experimental workflow for Pantethine-¹⁵N₂ synthesis.
Isotopic Purity Assessment
The isotopic purity of the synthesized Pantethine-¹⁵N₂ is critical for its intended applications. The two primary analytical techniques for this assessment are Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy.
Mass Spectrometry (MS)
Mass spectrometry is a highly sensitive technique for determining isotopic enrichment. High-resolution mass spectrometry (HRMS) is particularly useful for resolving the isotopic distribution of the labeled compound.
Experimental Protocol (LC-MS):
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Chromatography: A reversed-phase C18 column with a gradient elution of water and acetonitrile containing 0.1% formic acid.
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Mass Spectrometry: Electrospray ionization (ESI) in positive ion mode.
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Analysis: The mass spectrum of Pantethine-¹⁵N₂ will show a molecular ion [M+H]⁺ at m/z 557.26, which is a +2 Da shift from the unlabeled pantethine (m/z 555.26). The relative intensities of the M, M+1, and M+2 peaks are used to calculate the isotopic enrichment.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed structural information and can confirm the position of the isotopic labels. While ¹H NMR can show subtle changes due to ¹⁵N coupling, ¹⁵N NMR directly observes the labeled nuclei.
Experimental Protocol (¹⁵N NMR):
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Spectrometer: A high-field NMR spectrometer (e.g., 500 MHz or higher).
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Experiment: A standard ¹⁵N NMR experiment, potentially with proton decoupling.
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Analysis: The ¹⁵N NMR spectrum of Pantethine-¹⁵N₂ should exhibit signals corresponding to the two amide nitrogens. The absence of signals at the natural abundance ¹⁵N chemical shifts and the presence of strong signals at the expected positions confirm successful labeling.
Logical Workflow for Purity Determination
Caption: Isotopic purity determination workflow.
Conclusion
This technical guide outlines a robust and reproducible approach for the synthesis of Pantethine-¹⁵N₂ and the comprehensive assessment of its isotopic purity. The detailed protocols and workflows provided herein are intended to serve as a valuable resource for researchers and professionals in the fields of drug metabolism, biochemistry, and analytical chemistry, enabling the confident application of this important isotopically labeled compound in their studies.
